(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid
Overview
Description
(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C16H19BFNO4 and its molecular weight is 319.1 g/mol. The purity is usually 95%.
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Mechanism of Action
The pharmacokinetics of boronic acids can be influenced by several factors, including their physicochemical properties, formulation, route of administration, and individual patient characteristics. They are generally well absorbed and can distribute widely in the body. Their metabolic stability and elimination can vary .
The action of boronic acids can be influenced by environmental factors such as pH and the presence of certain ions, which can affect their stability and reactivity .
Biochemical Analysis
Biochemical Properties
(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the active sites of proteasomes, inhibiting their function and thereby affecting protein turnover within cells . Additionally, this compound has been shown to interact with other biomolecules such as kinases and phosphatases, influencing various signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting the ubiquitin-proteasome pathway, leading to the accumulation of misfolded proteins and subsequent cell death . This compound also affects cell signaling pathways, including the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation . Furthermore, this compound influences gene expression and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of proteasome activity. The boronic acid moiety of the compound forms a covalent bond with the catalytic threonine residue in the active site of the proteasome, thereby blocking its proteolytic activity . This inhibition leads to the accumulation of polyubiquitinated proteins, triggering cellular stress responses and apoptosis. Additionally, the compound may modulate the activity of other enzymes, such as kinases, by binding to their active sites and altering their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and moisture . Long-term exposure to the compound has been shown to result in sustained inhibition of proteasome activity, leading to prolonged cellular stress and apoptosis. These temporal effects highlight the importance of proper storage and handling of the compound in research settings.
Properties
IUPAC Name |
[5-[[(2,4-dimethoxyphenyl)methylamino]methyl]-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO4/c1-22-13-5-4-12(16(8-13)23-2)10-19-9-11-3-6-15(18)14(7-11)17(20)21/h3-8,19-21H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNXHPSQLIAAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CNCC2=C(C=C(C=C2)OC)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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